molecular formula C18H14BrClN2O4 B5177409 N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine

N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine

Cat. No. B5177409
M. Wt: 437.7 g/mol
InChI Key: IKDJQLCHRSXIMG-OQLLNIDSSA-N
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Description

N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine, commonly known as BAG-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BAG-1 is a glycine derivative that belongs to the family of acylglycines and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of BAG-1 is not fully understood, but it is believed to act by modulating multiple cellular pathways. BAG-1 has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. BAG-1 has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism. Additionally, BAG-1 has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
BAG-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. BAG-1 has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Moreover, BAG-1 has been found to reduce oxidative stress and apoptosis in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

BAG-1 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. BAG-1 is also stable under physiological conditions and can be easily synthesized in large quantities. However, one limitation of BAG-1 is that its mechanism of action is not fully understood, which may hinder its clinical development. Moreover, the efficacy and safety of BAG-1 need to be further evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for BAG-1 research. First, the mechanism of action of BAG-1 needs to be fully elucidated to understand its therapeutic potential fully. Second, the efficacy and safety of BAG-1 need to be further evaluated in preclinical and clinical studies to determine its clinical applications. Third, the development of BAG-1 analogs with improved pharmacological properties may enhance its therapeutic potential. Fourth, the combination of BAG-1 with other drugs may increase its efficacy in treating various diseases. Finally, the exploration of BAG-1's potential in treating other diseases, such as neurodegenerative diseases and autoimmune disorders, may open up new avenues for research.
Conclusion:
In conclusion, BAG-1 is a novel small molecule that has shown promising results in various scientific research studies. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in preclinical and clinical studies. BAG-1 research holds great promise for the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of BAG-1 involves the reaction of 2-bromo-4-chloroacetophenone with glycine methyl ester hydrochloride in the presence of triethylamine to form 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylic acid methyl ester. The subsequent hydrolysis of the ester group with sodium hydroxide yields BAG-1. The purity and yield of the synthesized compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

BAG-1 has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. BAG-1 has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. Moreover, BAG-1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O4/c19-14-4-2-1-3-13(14)17(25)22-15(18(26)21-10-16(23)24)9-11-5-7-12(20)8-6-11/h1-9H,10H2,(H,21,26)(H,22,25)(H,23,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDJQLCHRSXIMG-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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